molecular formula C13H22O B12656587 Octahydro-5,5-dimethylnaphthalene-2-methanol CAS No. 93840-24-5

Octahydro-5,5-dimethylnaphthalene-2-methanol

Cat. No.: B12656587
CAS No.: 93840-24-5
M. Wt: 194.31 g/mol
InChI Key: TUGFABGILAUDGA-UHFFFAOYSA-N
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Description

Octahydro-5,5-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a methanol group and two methyl groups on a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-5,5-dimethylnaphthalene-2-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a methanol group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The reaction conditions often include elevated temperatures and controlled hydrogen gas flow to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-efficiency catalysts and continuous monitoring of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5,5-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Further hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-5,5-dimethylnaphthalene-2-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methanol involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    Octahydro-5,5-dimethylnaphthalene-2-ketone: Similar structure but with a ketone group instead of a methanol group.

Uniqueness

Octahydro-5,5-dimethylnaphthalene-2-methanol is unique due to its specific functional group (methanol) and the fully hydrogenated naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

93840-24-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-2-yl)methanol

InChI

InChI=1S/C13H22O/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12,14H,3,5-9H2,1-2H3

InChI Key

TUGFABGILAUDGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)CO)C

Origin of Product

United States

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